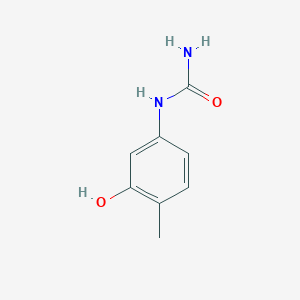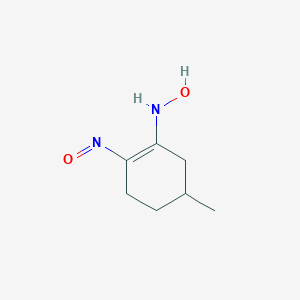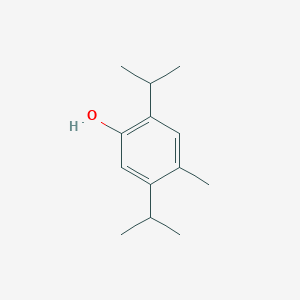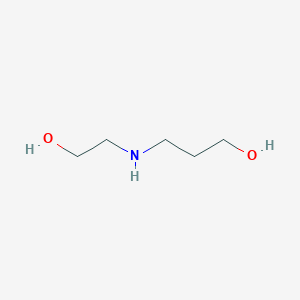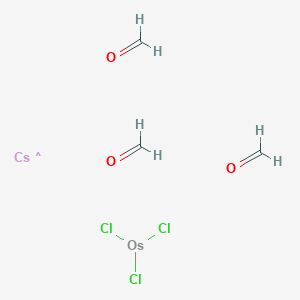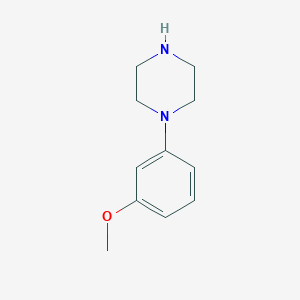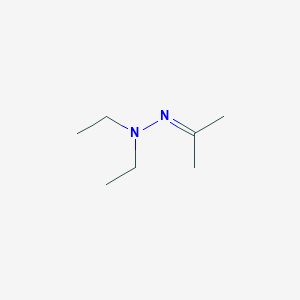
Acetone diethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetone diethylhydrazone (ADEH) is a chemical compound that is widely used in scientific research as a reagent for the determination of various metal ions. It is a colorless liquid that has a distinctive odor and is highly soluble in water. ADEH is a derivative of hydrazine, which is a powerful reducing agent.
Mecanismo De Acción
Acetone diethylhydrazone forms a complex with metal ions through the nitrogen atoms of the hydrazine group. The complex formation is based on the coordination of the metal ion with the lone pair of electrons on the nitrogen atoms of the hydrazine group. The complex formation is reversible, and the equilibrium can be shifted by changing the pH of the solution.
Biochemical and Physiological Effects:
Acetone diethylhydrazone has no known biochemical or physiological effects. It is not toxic to humans or animals, and it does not have any mutagenic or carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetone diethylhydrazone has several advantages for lab experiments. It is a highly selective reagent for the determination of metal ions. It is also easy to prepare and handle. However, Acetone diethylhydrazone has some limitations. It is not stable in acidic solutions, and it can decompose in the presence of heat. It is also sensitive to light, and it should be stored in a dark place.
Direcciones Futuras
There are several future directions for the use of Acetone diethylhydrazone in scientific research. One direction is the development of new methods for the determination of metal ions using Acetone diethylhydrazone. Another direction is the modification of Acetone diethylhydrazone to increase its stability and selectivity. Acetone diethylhydrazone can also be used in the development of new sensors for the detection of metal ions in water samples. Finally, Acetone diethylhydrazone can be used in the development of new drugs for the treatment of metal ion-related diseases.
Conclusion:
In conclusion, Acetone diethylhydrazone is a highly useful reagent for the determination of metal ions in scientific research. It is easy to prepare and handle, and it has several advantages for lab experiments. Acetone diethylhydrazone has no known biochemical or physiological effects, and it is not toxic to humans or animals. There are several future directions for the use of Acetone diethylhydrazone in scientific research, including the development of new methods for the determination of metal ions and the development of new drugs for the treatment of metal ion-related diseases.
Métodos De Síntesis
Acetone diethylhydrazone can be synthesized through the reaction of acetone and diethylhydrazine. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction is exothermic, and the product is obtained in high yield. The chemical equation for the synthesis of Acetone diethylhydrazone is as follows:
CH3COCH3 + N2H4(CH2CH3)2 → CH3CONHN(CH2CH3)2 + H2O
Aplicaciones Científicas De Investigación
Acetone diethylhydrazone is widely used in scientific research as a reagent for the determination of various metal ions. It is used in the determination of copper, iron, nickel, cobalt, and other metal ions. Acetone diethylhydrazone forms a complex with these metal ions, which can be easily detected using spectroscopic techniques such as UV-Vis spectroscopy. Acetone diethylhydrazone is also used in the determination of the concentration of hydrazine in water samples.
Propiedades
Número CAS |
16713-36-3 |
|---|---|
Nombre del producto |
Acetone diethylhydrazone |
Fórmula molecular |
C7H16N2 |
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
N-ethyl-N-(propan-2-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H16N2/c1-5-9(6-2)8-7(3)4/h5-6H2,1-4H3 |
Clave InChI |
GGVIFVVMUPEGHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=C(C)C |
SMILES canónico |
CCN(CC)N=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
